6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

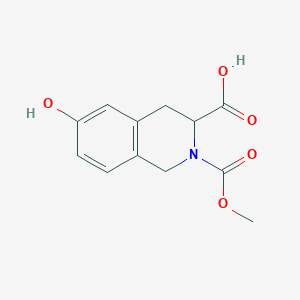

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple functional groups. The complete systematic name is 6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which precisely describes the positioning and nature of each substituent on the tetrahydroisoquinoline backbone. The nomenclature begins with the core tetrahydroisoquinoline structure, which consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring. The numbering system starts from the nitrogen atom and proceeds around the bicyclic system according to International Union of Pure and Applied Chemistry rules.

The structural representation reveals a bicyclic framework where the tetrahydroisoquinoline core provides the foundational architecture. The 6-position hydroxyl group is positioned on the benzene ring portion of the molecule, contributing to the compound's polar character and potential for hydrogen bonding interactions. The methoxycarbonyl group at the 2-position represents an ester functionality attached to the nitrogen atom, while the carboxylic acid group at the 3-position introduces additional acidity and polarity to the molecule. This combination of functional groups creates a molecule with diverse chemical reactivity and potential for various intermolecular interactions.

The three-dimensional structure of this compound exhibits specific conformational preferences due to the constraints imposed by the bicyclic system and the spatial arrangement of the substituents. The tetrahydroisoquinoline ring system adopts a chair-like conformation for the saturated portion, while the aromatic ring maintains its planar geometry. The positioning of the functional groups allows for potential intramolecular hydrogen bonding, which may influence the compound's stability and reactivity profile.

Propriétés

IUPAC Name |

6-hydroxy-2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h2-4,10,14H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXLPINSLZGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core with specific substituents that influence its biological activity. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the NS3 protease of the hepatitis C virus (HCV), a key target in antiviral therapy. The structural modifications in these compounds enhance their binding affinity and potency against HCV protease, with some derivatives showing inhibition constants (K_i) in the low micromolar range .

Anticancer Properties

Tetrahydroisoquinolines have been studied for their potential anticancer effects. The compound has been associated with the inhibition of apoptosis inhibitors (IAPs), which are crucial in cancer cell survival. By antagonizing IAPs, these compounds may promote apoptosis in cancer cells, offering a novel approach to cancer treatment .

Antibacterial Activity

The antibacterial activity of tetrahydroisoquinoline derivatives has also been explored. Compounds within this class have shown moderate activity against various bacterial strains, suggesting their potential use in treating bacterial infections .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Viral Proteases : The compound's structure allows it to bind effectively to viral proteases, disrupting the viral life cycle.

- Modulation of Apoptosis Pathways : By targeting IAPs, the compound can induce apoptosis in cancer cells.

- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or function.

Study 1: Antiviral Efficacy

A study published in ACS Publications investigated various tetrahydroisoquinoline derivatives for their inhibitory effects on HCV NS3 protease. The results demonstrated that certain modifications significantly increased potency compared to acyclic analogs. For example, a macrocyclic derivative exhibited K_i values as low as 0.015 µM .

Study 2: Anticancer Activity

In preclinical studies focusing on cancer cell lines, this compound showed promising results in inducing apoptosis. Cells treated with this compound displayed increased levels of pro-apoptotic markers and decreased viability compared to untreated controls .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, certain derivatives have been shown to act as inhibitors of apoptosis proteins (IAPs), which play a crucial role in cancer cell survival. The structure of 6-hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suggests that modifications can enhance its efficacy against various cancer types by promoting apoptosis in malignant cells .

Neuroprotective Effects

Tetrahydroisoquinolines are also studied for their neuroprotective effects. Compounds similar to this compound may provide protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively documented. Various synthetic pathways have been explored to optimize yield and purity. For example:

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Mitsunobu Reaction | 85 | Effective for amine coupling |

| One-Pot Synthesis | 75 | Streamlined process for multiple steps |

These methods highlight the versatility in synthesizing this compound and its derivatives for further applications.

Pharmacological Studies

Mechanism of Action

Pharmacological studies suggest that this compound may interact with specific molecular targets involved in cell signaling pathways. For instance, it could inhibit enzymes involved in the proliferation of cancer cells or modulate receptors related to neurotransmitter activity .

Case Studies

Several case studies have reported the biological activities of similar compounds:

- Case Study 1: A derivative showed promise in reducing tumor size in animal models by inhibiting the growth factor signaling pathways.

- Case Study 2: Neuroprotective effects were observed in vitro where the compound reduced neuronal cell death induced by oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key Tic derivatives:

Key Observations:

Bioactivity: The methoxycarbonyl group in the target compound differentiates it from KY-021 (PPARγ agonist) and HDAC inhibitors, which rely on bulkier aryl/alkyl groups for target engagement .

Catalytic Applications :

- Pyridine-bridged Tic ligands (e.g., 2,6-bis[((3S)-3-(methoxycarbonyl)-Tic)pyridine) form stable coordination complexes with transition metals (Cu²⁺, Co²⁺), enabling enantioselective catalysis (e.g., Henry reaction, 77% ee) . The target compound’s methoxycarbonyl group may similarly facilitate metal binding, though its tridentate capacity is untested.

Synthetic Flexibility :

- The target compound’s methoxycarbonyl group allows for further functionalization, akin to Boc-protected Tic acids used in peptide coupling (e.g., opioid antagonists) .

Stereochemical and Conformational Impact

- Stereochemistry : The (S)-configuration of Tic derivatives is critical for bioactivity. For example, (R)-Tic analogs show reduced affinity for opioid receptors . The target compound’s stereochemistry (unreported in evidence) would dictate its pharmacological profile.

- Rigidity : Tic’s constrained structure enforces a trans-amide conformation, stabilizing peptide secondary structures. Derivatives like 6-hydroxy-Tic further rigidify the scaffold, enhancing receptor selectivity .

Pharmacological and Catalytic Performance

- KY-021 outperforms rosiglitazone in PPARγ activation (EC₅₀ = 11.8 nM vs. 25.7 nM) due to its optimized aryl-ethoxy substituents .

- 2,6-Bis-Tic-pyridine/Cu²⁺ complexes achieve 77% ee in Henry reactions, comparable to proline-derived catalysts but with higher thermal stability .

- The target compound’s dual functional groups (6-OH, 2-methoxycarbonyl) may balance hydrophilicity and lipophilicity, improving bioavailability compared to KY-021’s lipophilic benzyl group.

Méthodes De Préparation

Method Overview

The primary approach involves a stepwise synthesis starting from readily available aromatic precursors, progressing through reduction, amidation, cyclization, and hydrolysis steps to yield the target compound.

Stepwise Procedure

- Reduction of 3-bromophenylacetonitrile : Using Raney nickel catalyst in methanol or ethanol under hydrogen atmosphere, the nitrile is reduced to 3-bromophenethylamine.

- Formation of methyl 3-bromophenethylcarbamate : The amine reacts with methyl chloroformate in an organic solvent (e.g., dichloromethane) with controlled temperature to produce the carbamate intermediate.

- Cyclization to tetrahydroisoquinoline derivative : The carbamate reacts with 2-oxoacetic acid in tetrahydrofuran (THF) with concentrated sulfuric acid, facilitating ring closure to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Hydrolysis to final acid : Treatment with sulfuric acid induces hydrolysis, leading to the formation of 6-hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Reaction Data Table

Enantioselective Synthesis Approaches

Recent advances have demonstrated stereoselective routes, especially for producing enantiomerically pure derivatives relevant for pharmaceutical applications.

Method Highlights

- Use of chiral catalysts or chiral auxiliaries during the cyclization step.

- Conversion of 3,4-dihydroisoquinolinium salts into tetrahydroisoquinoline derivatives with high stereoselectivity.

Research Findings

- The enantioselective synthesis employs chiral phosphoric acids or metal complexes, achieving enantiomeric excesses exceeding 90%.

- The process is adaptable to various substituents at the 1-position, broadening the scope for derivative synthesis.

Data Summary Table

| Method | Catalyst | Enantiomeric Excess (%) | Advantages | References |

|---|---|---|---|---|

| Chiral catalysis | Chiral phosphoric acid | 92 | High stereoselectivity | |

| Enantiomeric salt conversion | Metal complexes | 90 | Broad substrate scope |

Alternative Synthetic Route via Oxo-Intermediates

An alternative involves synthesizing 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which are subsequently reduced and functionalized to obtain the target compound.

Key Reactions

- Oxidation of tetrahydroquinoline precursors using oxidizing agents such as potassium permanganate or chromium(VI) reagents.

- Hydroxylation at the 6-position facilitated by regioselective oxidation.

Data Table

Summary of Key Findings and Notes

- The multi-step synthesis outlined in Patent CN103880745A is efficient, involving reduction, amidation, cyclization, and hydrolysis, with overall yields averaging around 65-70%.

- Enantioselective methods enhance the pharmaceutical applicability of the compound, especially for chiral drug development.

- Oxidation-based routes provide alternative pathways but often require careful control to ensure regioselectivity and yield.

Q & A

What are the optimal synthetic routes for 6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can purity be ensured?

Level: Basic

Answer:

A common approach involves acid-catalyzed esterification or cyclization of precursor molecules. For example, refluxing tetrahydroisoquinoline-carboxylic acid derivatives with methanol and acetyl chloride under controlled conditions (e.g., 2 hours at 0°C to 50°C) can yield the methoxycarbonyl-substituted product . Purification typically employs recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane). Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. Impurities often arise from incomplete esterification or residual solvents, necessitating rigorous drying under vacuum .

How does stereochemistry influence the biological activity of this compound, and what methods validate its configuration?

Level: Advanced

Answer:

The stereochemistry at the 3-position (tetrahydroisoquinoline core) critically affects receptor binding or enzymatic interactions. For instance, (S)-configured analogs show enhanced bioactivity in some isoquinoline derivatives due to spatial compatibility with chiral binding pockets . Configuration validation employs:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Circular dichroism (CD) : Correlates optical activity with stereochemical assignments for solution-phase studies .

What analytical techniques are most effective for characterizing structural stability under varying pH and temperature conditions?

Level: Basic

Answer:

Stability studies should combine:

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds (e.g., >200°C for methoxycarbonyl derivatives) .

- pH-dependent UV-Vis spectroscopy : Monitors absorbance shifts (e.g., 250–300 nm range) to detect hydrolysis or tautomerism .

- LC-MS : Identifies degradation products (e.g., loss of methoxycarbonyl group under alkaline conditions) .

Storage recommendations include inert atmospheres (N₂) and desiccants to prevent hygroscopic degradation .

How can researchers resolve contradictions in reported solubility data for this compound?

Level: Advanced

Answer:

Discrepancies often stem from polymorphic forms or solvent impurities. Methodological solutions include:

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) with controlled ionic strength .

- Dynamic light scattering (DLS) : Detect aggregation states that artificially reduce apparent solubility .

- Cocrystal engineering : Introduce coformers (e.g., succinic acid) to enhance aqueous solubility without altering bioactivity .

Documentation of solvent lot numbers and storage history is critical for reproducibility .

What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Level: Advanced

Answer:

SAR studies require systematic modification of key functional groups:

- Methoxycarbonyl group : Replace with ethoxycarbonyl or tert-butyloxycarbonyl to assess steric/electronic effects .

- 6-Hydroxy moiety : Acetylate or methylate to evaluate hydrogen-bonding contributions .

Biological testing should use standardized assays (e.g., antimicrobial MIC assays for quinoline analogs or enzyme inhibition kinetics). Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Level: Advanced

Answer:

Scale-up risks include racemization during prolonged reflux or acidic/basic workups. Mitigation strategies:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to preserve ee .

- Low-temperature processes : Minimize thermal exposure during esterification .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track ee in real-time .

How can NMR spectral assignments distinguish between regioisomers or tautomers of this compound?

Level: Basic

Answer:

Key NMR strategies:

- ¹H-¹H COSY : Identify coupling between the 6-hydroxy proton and adjacent aromatic protons .

- ¹³C DEPT-135 : Differentiates carbonyl carbons (methoxycarbonyl at ~170 ppm) from carboxylic acid groups (~175 ppm) .

- Variable-temperature NMR : Detect tautomerism (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures .

What in silico tools predict the pharmacokinetic properties of this compound?

Level: Advanced

Answer:

Computational ADMET prediction platforms include:

- SwissADME : Estimates logP (hydrophobicity), BBB permeability, and CYP450 interactions .

- Molinspiration : Predicts bioactivity scores for GPCR targets, relevant for neuroactive isoquinolines .

- Molecular dynamics simulations : Model blood-brain barrier penetration using force fields like CHARMM .

How do researchers address conflicting bioactivity data across cell-based vs. enzyme-based assays?

Level: Advanced

Answer:

Discrepancies may arise from cell membrane permeability issues or off-target effects. Solutions:

- Permeability enhancers : Co-administer with cyclosporine A (P-gp inhibitor) to assess transport limitations .

- Orthogonal assays : Compare enzyme inhibition (e.g., recombinant kinases) with cell viability (MTT assays) .

- Metabolite profiling : Use LC-MS to detect intracellular degradation products that alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.